Fmoc-Ala-Ala-Pro-OH

Peptide Synthesis Antibody-Drug Conjugates Linker Chemistry

Researchers synthesizing protease-cleavable ADC linkers require a building block that ensures the exact Ala-Ala-Pro recognition motif-generic dipeptide substitutions (e.g., Ala-Pro or Ala-Ala) abolish target-specific cytotoxicity. Fmoc-Ala-Ala-Pro-OH (CAS 161220-53-7) is the definitive Fmoc-protected tripeptide that delivers this sequence precisely. - Enables synthesis of linkers selectively cleaved by tumor-associated prolyl endopeptidases, preserving ADC potency. - Introduces conformational rigidity via C-terminal proline, critical for collagen mimetics and constrained peptide analogs. - Seamless Fmoc-SPPS integration with documented solubility in DMF/DCM, reducing protocol adaptation time.

Molecular Formula C26H29N3O6
Molecular Weight 479.5 g/mol
CAS No. 161220-53-7
Cat. No. B184362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Ala-Pro-OH
CAS161220-53-7
Molecular FormulaC26H29N3O6
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1
InChIKeyBEUOECKRMVYVFQ-WCJKSRRJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Ala-Pro-OH Tripeptide Building Block


Fmoc-Ala-Ala-Pro-OH (CAS 161220-53-7) is a tripeptide building block bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, with a molecular formula of C26H29N3O6 and a molecular weight of 479.52 g/mol . It is a white crystalline solid characterized by high solubility in polar organic solvents such as DMF and DCM, and low aqueous solubility . This compound is a fundamental intermediate in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry and is specifically recognized as a protected linker for the construction of antibody-drug conjugates (ADCs) [1].

Fmoc-Ala-Ala-Pro-OH Sequence Specificity


The specific sequence of a peptide linker is not arbitrary; it is a critical determinant of its biological and chemical behavior. For instance, in ADC development, altering the amino acid composition of a dipeptide linker from Ala-Val to Ala-Pro has been shown to completely abolish the dose-dependent cytotoxic effect of the resulting conjugate, reducing the observed IC50 to negligible levels [1]. Consequently, generic substitution with a different sequence (e.g., Fmoc-Ala-Pro-OH or Fmoc-Ala-Ala-OH) cannot be assumed. The choice of the tripeptide Fmoc-Ala-Ala-Pro-OH is predicated on a specific need for the Ala-Ala-Pro motif, which dictates the molecule's steric, enzymatic, and physicochemical properties. The quantitative evidence for these differences is detailed below.

Fmoc-Ala-Ala-Pro-OH Comparative Evidence


Molecular Weight vs. Fmoc-Ala-Pro-OH

Fmoc-Ala-Ala-Pro-OH possesses a larger molecular weight and distinct structural complexity compared to its dipeptide analog, Fmoc-Ala-Pro-OH. The addition of an extra alanine residue in the tripeptide provides a longer spacer arm and increased bulk, factors which can be critical in linker design. The molecular weight of Fmoc-Ala-Ala-Pro-OH is 479.52 g/mol , which is 71.07 g/mol greater than that of Fmoc-Ala-Pro-OH, which has a molecular weight of 408.45 g/mol [1].

Peptide Synthesis Antibody-Drug Conjugates Linker Chemistry

Molecular Weight and Rigidity vs. Fmoc-Ala-Ala-OH

The addition of a proline residue in Fmoc-Ala-Ala-Pro-OH introduces significant structural rigidity compared to the dipeptide Fmoc-Ala-Ala-OH. This is reflected in the molecular weight difference, with Fmoc-Ala-Ala-Pro-OH (479.52 g/mol) having a molecular weight 97.11 g/mol greater than that of Fmoc-Ala-Ala-OH (382.41 g/mol) . Proline's cyclic nature imposes conformational constraints on the peptide backbone, which can influence the secondary structure and self-assembly properties of the resulting peptide.

Solid-Phase Peptide Synthesis Dipeptide Building Blocks Hydrogel Formation

Enzymatic Recognition of Ala-Ala-Pro Motif

While direct quantitative data for Fmoc-Ala-Ala-Pro-OH as a biological substrate is not available, its Ala-Ala-Pro core sequence is a well-documented recognition motif for several classes of enzymes. For example, the chromogenic substrate Ala-Ala-Pro-Phe-pNA is specifically cleaved by prolyl endopeptidases, and the tetrapeptide Ala-Ala-Pro-Phe is a high-specificity substrate for chymotrypsin only when the Pro-Phe bond is in the trans conformation, a state influenced by prolyl isomerases (PPIases) [1][2]. This established class-level activity for the Ala-Ala-Pro motif implies that the Fmoc-protected compound can serve as a precursor for synthesizing enzyme probes and inhibitors.

Enzyme Assays Protease Substrates PPIase Activity

Fmoc-Ala-Ala-Pro-OH Application Scenarios


Protease-Sensitive ADC Linker

Based on the known class-level enzyme recognition of the Ala-Ala-Pro sequence [1], this building block is a strategic starting material for synthesizing cleavable linkers in ADC research. Its specific sequence is intended for systems where selective cleavage by tumor-associated proteases, such as prolyl endopeptidases, is a desired mechanism of action. The Fmoc protection facilitates its seamless incorporation into standard SPPS protocols.

Structurally Constrained Peptide Synthesis

The presence of a proline residue at the C-terminus of Fmoc-Ala-Ala-Pro-OH introduces a kink and conformational rigidity into the peptide backbone upon incorporation. This is a key feature for researchers synthesizing peptides where a specific turn or secondary structure is required, such as in collagen mimetic peptides or conformationally restricted bioactive peptide analogs .

Chromogenic & Fluorogenic Substrate Design

Given that the Ala-Ala-Pro sequence is a core recognition element in well-characterized substrates like Ala-Ala-Pro-Phe-pNA for chymotrypsin and prolyl endopeptidases [1], Fmoc-Ala-Ala-Pro-OH can be used to synthesize novel probes for studying these enzymes. By coupling this building block to various reporter groups (e.g., p-nitroanilide, AMC), researchers can create custom substrates to profile enzyme activity and screen for inhibitors.

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